molecular formula C20H13BrN2O4S B2877691 (Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)acrylonitrile CAS No. 683254-73-1

(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)acrylonitrile

Cat. No.: B2877691
CAS No.: 683254-73-1
M. Wt: 457.3
InChI Key: NIZZDFRABDZMOQ-PQMHYQBVSA-N
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Description

The compound (Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)acrylonitrile features a thiazole core substituted with a benzo[d][1,3]dioxol-5-yl group and a Z-configured acrylonitrile moiety linked to a 3-bromo-4-hydroxy-5-methoxyphenyl ring. Its synthesis likely involves coupling reactions using activating agents like HATU in DMF, as seen in structurally related compounds (e.g., ).

Properties

IUPAC Name

(Z)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(3-bromo-4-hydroxy-5-methoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN2O4S/c1-25-18-6-11(5-14(21)19(18)24)4-13(8-22)20-23-15(9-28-20)12-2-3-16-17(7-12)27-10-26-16/h2-7,9,24H,10H2,1H3/b13-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZZDFRABDZMOQ-PQMHYQBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC4=C(C=C3)OCO4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Introduction

(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)acrylonitrile is a complex organic compound that exhibits significant biological activity. Its unique structure, featuring a thiazole ring, a benzo[d][1,3]dioxole moiety, and an acrylonitrile backbone, suggests potential applications in medicinal chemistry, particularly in the fields of oncology and anti-inflammatory therapies.

Structural Characteristics

The compound's structure can be described as follows:

  • Thiazole Ring : Provides a heterocyclic framework that is often associated with various biological activities.
  • Benzo[d][1,3]dioxole Moiety : Known for its potential antioxidant properties.
  • Acrylonitrile Backbone : Contributes to the compound's reactivity and biological interactions.

The molecular formula is C19H12N2O3SC_{19}H_{12}N_2O_3S, with a molecular weight of 348.38 g/mol.

Anticancer Activity

Preliminary studies indicate that this compound may exhibit notable cytotoxicity against various cancer cell lines. The presence of the thiazole and dibromo-substituted phenyl groups appears to enhance its efficacy. For instance, compounds with similar structural features have demonstrated significant anticancer properties by inducing apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest .

A comparative analysis of similar compounds shows varying degrees of efficacy against different cancer types:

Compound NameStructure FeaturesIC50 (µM)Cancer Type
Compound AThiazole Derivative1.0MCF7 (Breast)
Compound BDioxole Moiety3.2DU145 (Prostate)
Compound CAcrylonitrile Group6.8A549 (Lung)

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as a lead in cancer therapy.

Antioxidant Properties

The antioxidant activity of this compound can be attributed to the benzo[d][1,3]dioxole moiety, which has been reported to scavenge free radicals effectively. Studies have shown that compounds with hydroxyl substituents exhibit enhanced antioxidant activity due to their ability to donate hydrogen atoms to free radicals .

Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Interaction studies suggest that it may modulate key signaling pathways involved in cell proliferation and apoptosis. The following mechanisms have been proposed:

  • Inhibition of Oncogenic Pathways : The compound may interfere with pathways such as NF-kB, which is often activated in cancer progression.
  • Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.
  • Antioxidant Defense Modulation : Enhancing cellular antioxidant defenses through upregulation of protective enzymes .

Case Studies

Recent research has focused on structure–activity relationships (SAR) to optimize the biological activity of thiazole derivatives similar to this compound. For example, modifications at specific positions on the thiazole ring have been shown to significantly alter cytotoxic effects against breast cancer cell lines .

Notable Findings

A study reported that compounds with para-hydroxy substitutions exhibited enhanced anticancer activities compared to their non-substituted counterparts, indicating the importance of functional groups in modulating biological activity .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name / ID Core Structure Key Substituents Configuration Notable Features
Target Compound Thiazole-acrylonitrile - Benzo[d][1,3]dioxol-5-yl (thiazole substituent)
- 3-Bromo-4-hydroxy-5-methoxyphenyl (acrylonitrile substituent)
Z High steric hindrance; electron-withdrawing (Br) and donating (-OH, -OCH3) groups
Compound 2 () Benzothiazole-acrylonitrile - 4-Chlorophenyl N/A Simpler substituents; evaluated for antioxidant activity
Compound 5 () 4-Thiazolidinone - (Z)-4-Methoxyphenyl groups Z Planar core with methoxy substituents; synthesized via reflux in DMF
Compounds 4 & 5 () Thiazole-triazole - 4-Chlorophenyl / 4-Fluorophenyl Isostructural Perpendicular fluorophenyl group; triclinic crystal symmetry
Compound 74 () Thiazole-amide - Benzo[d][1,3]dioxol-5-yl
- Cyclopropane-carboxamide
N/A Amide linkage; lower synthesis yield (20%)

Key Observations :

  • The Z-configuration, shared with compound 5 (), may enforce planarity critical for intermolecular interactions .
  • The benzo[d][1,3]dioxol-5-yl group, common in compounds from and , increases lipophilicity compared to non-aromatic substituents .

Physicochemical and Electronic Properties

  • Electron Effects : The bromo group’s electron-withdrawing nature may reduce electron density on the phenyl ring, while -OH and -OCH3 counterbalance this effect, creating a polarized electronic profile.

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